![molecular formula C8H13NO3S B1433487 3-Ethoxy-2-methanesulfonylpent-2-enenitrile CAS No. 1704400-69-0](/img/structure/B1433487.png)
3-Ethoxy-2-methanesulfonylpent-2-enenitrile
Overview
Description
“3-Ethoxy-2-methanesulfonylpent-2-enenitrile” is a chemical compound that belongs to the family of sulfonyl nitriles. It has a molecular weight of 203.26 .
Physical and Chemical Properties The compound is in powder form . The IUPAC name is (Z)-3-ethoxy-2-(methylsulfonyl)pent-2-enenitrile . The InChI code is 1S/C8H13NO3S/c1-4-7(12-5-2)8(6-9)13(3,10)11/h4-5H2,1-3H3/b8-7- .
Scientific Research Applications
Synthesis and Biological Activities
The compound 3-Ethoxy-2-methanesulfonylpent-2-enenitrile and related methanesulfonate compounds have been subject to various synthesis methods and studies to understand their biological activities, particularly in the field of medicine and genetics. For instance, Jones et al. (1979) explored the synthesis of a compound through a series of chemical reactions, including acylation, Grignard reaction, and regioselective demethylation, resulting in a novel dihydronaphthalene isomer with potent antiestrogenic activity (Jones et al., 1979).
Genetic and Cellular Effects
Research has also delved into the genetic and cellular implications of methanesulfonate compounds. Ehling et al. (1968) demonstrated that methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) induced dominant lethal mutations in various stages of mouse sperm cells. The study indicated that MMS is significantly more effective than EMS in inducing such mutations (Ehling et al., 1968). Generoso et al. (1971) examined the effects of alkylating chemicals, including EMS and MMS, on the reproductive capacity of adult female mice, emphasizing the range of fertility effects these chemicals can have due to genetic or cell-killing effects on oocytes or non-ovarian toxic effects (Generoso et al., 1971).
Biochemical and Pharmacological Insights
The compound's biochemical and pharmacological aspects have been studied as well. Pillai et al. (2003) discussed the synthesis and pharmacological evaluation of thiophenes substituted with 4-methanesulfonyl benzoyl moiety, showcasing their potential as anti-inflammatory lead candidates. The study revealed the effects of these compounds in acute and chronic in vivo anti-inflammatory models, offering insights into designing novel anti-inflammatory drugs with dual inhibitors (Pillai et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(Z)-3-ethoxy-2-methylsulfonylpent-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-4-7(12-5-2)8(6-9)13(3,10)11/h4-5H2,1-3H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTVZDQYWLPACL-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)S(=O)(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/S(=O)(=O)C)/OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-methanesulfonylpent-2-enenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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